molecular formula C11H13NO B1626444 2-(1-Methyl-1H-indol-3-yl)-ethanol CAS No. 2532-74-3

2-(1-Methyl-1H-indol-3-yl)-ethanol

Cat. No. B1626444
CAS RN: 2532-74-3
M. Wt: 175.23 g/mol
InChI Key: VRCATDJGVMANRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound can be synthesized by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . In another method, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .


Molecular Structure Analysis

The molecular formula of “2-(1-Methyl-1H-indol-3-yl)-ethanol” is C11H13NO . The average mass is 175.227 Da and the monoisotopic mass is 175.099716 Da .


Chemical Reactions Analysis

The compound has been used in the synthesis of novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives . These compounds were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .

Scientific Research Applications

Application 1: Inhibiting Tubulin Polymerization

  • Methods of Application: A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were designed and synthesized. These compounds were then evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines .
  • Results: Some of the synthesized compounds demonstrated effective activities towards the three tumor cell lines. Among them, compound 7d exhibited the most potent activities against HeLa (IC50 = 0.52 μM), MCF-7 (IC50 = 0.34 μM), and HT-29 (IC50 = 0.86 μM). Mechanistic studies revealed that compound 7d induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin .

Application 2: Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives

  • Summary of the Application: The compound is used in the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives. These derivatives are synthesized from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups .
  • Methods of Application: The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation .
  • Results: The desired products were obtained in excellent yields and high regioselectivity. The synthesized compounds were confirmed by 1H and 13C spectroscopic means as well as by high-resolution mass spectrometry .

Application 3: Synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

  • Summary of the Application: This compound is used in the synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides. These compounds are designed based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .
  • Methods of Application: The compounds were synthesized and then evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines .
  • Results: Some of the synthesized compounds demonstrated effective activities towards the three tumor cell lines. Among them, compound 7d exhibited the most potent activities against HeLa (IC50 = 0.52 μM), MCF-7 (IC50 = 0.34 μM), and HT-29 (IC50 = 0.86 μM). Compound 7d induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin .

Application 4: Biological Potential of Indole Derivatives

  • Summary of the Application: Indole derivatives, including those of 1-Methyl-1H-indol-3-yl, have diverse biological and clinical applications. They are of wide interest because of their diverse biological and clinical applications .
  • Methods of Application: The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Results: Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Application 5: Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives

  • Summary of the Application: This compound is used in the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives. These derivatives are synthesized from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups .
  • Methods of Application: The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation .
  • Results: The desired products were obtained in excellent yields and high regioselectivity. The synthesized compounds were confirmed by 1H and 13C spectroscopic means as well as by high-resolution mass spectrometry .

Application 6: One-Pot, Three-Component Fischer Indolisation

  • Summary of the Application: This compound is used in a one-pot, three-component Fischer indolisation process. This process is used for the rapid synthesis of 1,2,3-trisubstituted indoles .
  • Methods of Application: The process involves the reaction of aniline, aldehyde, and hydrazine in a one-pot reaction to form the indole ring .
  • Results: The process results in the formation of 1,2,3-trisubstituted indoles in a single step, simplifying the synthesis process and increasing efficiency .

Safety And Hazards

The compound should be handled with care. It is recommended to wear protective gloves and eye protection . If ingested, rinse mouth with water and seek medical attention .

Future Directions

The compound and its derivatives have shown potential in various fields, including medicine, pharmacology, and neuroscience. They have been used in the synthesis of novel compounds with potential applications in inhibiting tubulin polymerization , and as antioxidant agents . Future research could focus on exploring these potentials further.

properties

IUPAC Name

2-(1-methylindol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-12-8-9(6-7-13)10-4-2-3-5-11(10)12/h2-5,8,13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCATDJGVMANRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482276
Record name 2-(1-Methyl-1H-indol-3-yl)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methyl-1H-indol-3-yl)-ethanol

CAS RN

2532-74-3
Record name 2-(1-Methyl-1H-indol-3-yl)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-methyl-1H-indol-3-yl)ethan-1-ol
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Synthesis routes and methods I

Procedure details

To a solution of sodium amide from 0.63 g sodium in 50 ml liquid ammonia is added in dropwise fashion a solution of 3.22 g of 3-(2-hydroxyethyl)indole in 10 ml diethyl ether. After stirring 10 minutes a solution of 1.37 ml methyl iodide in 1.5 ml diethyl ether is added in one portion. The mixture is stirred for 15 minutes and then the ammonia is allowed to evaporate. The residue is mixed with 100 ml water and is extracted into 200 ml diethyl ether. The organic phase is separated and is dried over magnesium sulfate. Filtration and evaporation affords 3.64 g of 1-methyl-3-(2-hydroxyethyl)indole, an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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Quantity
3.22 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.37 mL
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reactant
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Quantity
1.5 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of LiAlH4 (2.0 g, 0.052 mol) in 50 mL of dry tetrahydrofuran was added dropwise a solution of methyl 1-methylindole-3-acetate (5.25 g, 0.026 mol) in 70 mL of dry tetrahyqrofuran at -10° C. under Ar. The mixture was refluxed for 1 h and then it was cooled at 0° C. and quenched by the sequential addition of 2 mL of H2O, 2 mL of 15% aqueous NaOH and finally 6 mL of H2O. The resulting slurry was filtered and the filter cake was washed with additional tetrahydrofuran. Evaporation of the filtrate gave the product (40 g, 89%) as an oil which was used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.25 g
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MM Nasef, M Zakeri, J Asadi… - … Chemistry Letters and …, 2016 - Taylor & Francis
Regioselective ring opening of aliphatic and aromatic epoxides with nitrogen heterocycles such as indoles and imidazoles was accelerated using an ultrasonic technique as a green …
Number of citations: 14 www.tandfonline.com

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